Anthracene, 9-[4-(1-naphthalenyl)butyl]-
Description
Significance of Aryl-Alkyl-Aryl Dyads in Fundamental Photophysical Research
Aryl-alkyl-aryl dyads represent a classic model system for investigating intramolecular photophysics. In these molecules, two aromatic chromophores (the aryl groups) are connected by a flexible polymethylene chain (the alkyl group). This seemingly simple arrangement allows researchers to systematically study how the interactions between two chromophores are mediated by the length and conformation of the connecting linker. core.ac.uk
The flexible tether enables the two aryl units to adopt a range of conformations in solution. Upon absorption of light by one of the chromophores, the molecule can fold back on itself, bringing the excited chromophore into close proximity with its ground-state counterpart. This can lead to the formation of an "excimer" (excited state dimer) if the two chromophores are identical, or an "exciplex" (excited state complex) if they are different. The efficiency of these processes is highly dependent on the length of the alkyl chain, which governs the probability of the two ends meeting within the lifetime of the excited state. acs.orgnih.gov These studies are crucial for understanding fundamental processes like through-bond and through-space energy and electron transfer, which are central to fields ranging from organic electronics to artificial photosynthesis.
Historical Context and Evolution of Anthracene-Based Chromophores in Photochemistry
Anthracene (B1667546), a polycyclic aromatic hydrocarbon composed of three fused benzene (B151609) rings, has been a cornerstone of photochemistry since the 19th century. mdpi.comrroij.com Its unique electronic structure and rich photophysical behavior have made it a workhorse for both fundamental and applied research. One of the earliest photochemical reactions ever recorded was the photodimerization of anthracene, first observed by Fritzsche in 1867, where exposure to sunlight caused anthracene to form a dimer via a [4π+4π] cycloaddition. mdpi.commiami.edurroij.com
Throughout the 20th century, the study of anthracene and its derivatives expanded dramatically. rsc.org Researchers began to systematically modify the anthracene core, attaching various functional groups to its 9 and 10 positions to tune its photophysical properties, such as its fluorescence quantum yield and excited-state lifetime. mdpi.comiaea.org This led to the development of anthracene-based molecules for a wide array of applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and as sensitizers in photochemical reactions. rroij.comrsc.org The incorporation of anthracene into bichromophoric systems was a natural evolution of this work, allowing scientists to use its well-understood properties as a benchmark for studying intramolecular interactions. acs.org
Structural Specificity of Anthracene, 9-[4-(1-naphthalenyl)butyl]-: Rational for Advanced Photophysical and Photochemical Investigation
The molecule Anthracene, 9-[4-(1-naphthalenyl)butyl]- is a purpose-built dyad for detailed photophysical investigation. Its structure consists of an anthracene chromophore and a naphthalene (B1677914) chromophore linked by a four-carbon (butyl) chain. This specific design is not arbitrary and allows for the exploration of several key photochemical questions:
Distinct Chromophores : Anthracene and naphthalene have different absorption and emission energies. This allows for selective excitation of one chromophore (typically naphthalene, the higher-energy chromophore) to study the efficiency of intramolecular energy transfer to the other (anthracene).
Flexible Linker : The butyl (-C4H8-) chain is long enough to allow the anthracene and naphthalene rings to come into the co-facial "sandwich" arrangement necessary for exciplex formation, yet short enough to ensure this process is competitive with other decay pathways. acs.orgnih.gov
Defined Attachment Points : The attachment at the 9-position of anthracene and the 1-position of naphthalene directs the way the two aromatic systems can approach each other, influencing the geometry and stability of any potential exciplex.
This dyad is an ideal system for studying the interplay between energy transfer and exciplex formation. Upon excitation of the naphthalene moiety, energy can be transferred to the lower-energy anthracene unit. Alternatively, if the molecule adopts a suitable conformation, the excited naphthalene can form an exciplex with the ground-state anthracene. The competition between these pathways can be studied using techniques like time-resolved fluorescence spectroscopy.
Overview of Research Objectives and Comprehensive Scope for Scholarly Inquiry
The primary research objective for a molecule like Anthracene, 9-[4-(1-naphthalenyl)butyl]- is to elucidate the detailed mechanisms of intramolecular excited-state dynamics. Scholarly inquiry into this system typically focuses on several key areas:
Mapping Potential Energy Surfaces : Characterizing the potential energy surface of the excited state to understand the energetic barriers and pathways for conformational changes, energy transfer, and exciplex formation. nih.gov
Kinetics of Photophysical Processes : Measuring the rates of competing processes such as fluorescence from the initially excited chromophore, intramolecular energy transfer, and the formation and decay of the exciplex. This is often accomplished using femtosecond or picosecond pump-probe spectroscopy. researchgate.net
Influence of Environment : Investigating how factors like solvent polarity and viscosity affect the rates and efficiencies of the different photophysical pathways. A polar solvent, for example, might stabilize a charge-transfer character in the exciplex, shifting its emission to lower energies.
Theoretical Modeling : Employing computational methods, such as time-dependent density functional theory (TD-DFT), to model the electronic structure and dynamics of the excited states, providing a theoretical framework to interpret experimental results. nih.gov
By systematically studying this molecule, researchers can gain a deeper understanding of the fundamental factors that control light-induced processes in complex molecular systems, knowledge that is essential for designing new materials for optical and electronic applications. beilstein-journals.org
Photophysical Data for Aromatic Chromophores
The following table summarizes key photophysical properties for the individual chromophores relevant to the dyad system. These values are for the unlinked molecules in solution and serve as a baseline for understanding their behavior within the bichromophoric structure.
| Chromophore | Absorption Maxima (λ_abs) | Fluorescence Maxima (λ_fl) | Fluorescence Quantum Yield (Φ_f) |
| Anthracene | ~357, 375, 395 nm | ~400 - 450 nm | ~0.30 |
| Naphthalene | ~275, 311 nm | ~320 - 360 nm | ~0.23 |
Data is compiled from typical values found in photochemical literature and may vary with solvent and substitution. rsc.orgsigmaaldrich.com
Table of Compound Names
| Systematic Name | Common Name/Abbreviation |
| Anthracene, 9-[4-(1-naphthalenyl)butyl]- | A-(CH2)4-N |
| Anthracene | Anthracene |
| Naphthalene | Naphthalene |
| 9-(1-Naphthalenyl)-10-(4-(2-naphthalenyl)phenyl)anthracene | BH |
| 2-(9-anthryl)-1H-imidazo[4,5-f]-phenanthroline | AIP |
Structure
2D Structure
3D Structure
Properties
CAS No. |
188719-95-1 |
|---|---|
Molecular Formula |
C28H24 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
9-(4-naphthalen-1-ylbutyl)anthracene |
InChI |
InChI=1S/C28H24/c1-5-16-25-21(10-1)14-9-15-22(25)11-2-8-19-28-26-17-6-3-12-23(26)20-24-13-4-7-18-27(24)28/h1,3-7,9-10,12-18,20H,2,8,11,19H2 |
InChI Key |
WQFIHISZTWSQKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCCCC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Structural Elucidation
Retrosynthetic Analysis and Precursor Chemistry for 9-[4-(1-naphthalenyl)butyl]anthracene
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. For 9-[4-(1-naphthalenyl)butyl]anthracene, the most logical disconnection is the carbon-carbon bond between the anthracene (B1667546) core at position C9 and the n-butyl chain. This leads to two primary retrosynthetic pathways.
Pathway A: Grignard-based Approach
This pathway identifies an anthracene-based nucleophile and a naphthalene-containing electrophile. The disconnection suggests a 9-anthryl organometallic species, such as a Grignard reagent (anthracenylmagnesium bromide), and a 4-(1-naphthalenyl)butyl halide.
Target Molecule: Anthracene, 9-[4-(1-naphthalenyl)butyl]-
Precursors:
9-Bromoanthracene: The starting material for the Grignard reagent.
Magnesium turnings.
1-(4-halobutyl)naphthalene (e.g., 1-(4-bromobutyl)naphthalene): The electrophilic coupling partner. This precursor itself can be synthesized from 1-naphthalenebutanol or via a Friedel-Crafts reaction with succinic anhydride (B1165640) followed by reductions.
Pathway B: Friedel-Crafts Acylation followed by Reduction
An alternative strategy involves forming a ketone intermediate via Friedel-Crafts acylation, which is subsequently reduced.
Target Molecule: Anthracene, 9-[4-(1-naphthalenyl)butyl]-
Precursors:
Anthracene. orgsyn.org
4-(1-Naphthalenyl)butanoyl chloride: The acylating agent. This can be prepared from 4-(1-naphthalenyl)butanoic acid, which in turn can be synthesized from naphthalene (B1677914) and succinic anhydride.
A Lewis acid catalyst (e.g., AlCl₃).
A reducing agent for the Clemmensen (Zn(Hg)/HCl) or Wolff-Kishner (H₂NNH₂/KOH) reduction.
Targeted Synthesis of 9-[4-(1-naphthalenyl)butyl]anthracene
The synthesis of 9-[4-(1-naphthalenyl)butyl]anthracene can be approached through several established reaction pathways, leveraging the precursors identified during retrosynthetic analysis.
Strategic Optimization of Reaction Parameters for Academic Yield and Purity
Maximizing the yield and purity of the final product requires careful optimization of several reaction parameters.
| Parameter | Optimization Strategy | Rationale |
| Solvent | Use of anhydrous, high-purity solvents (e.g., THF for Grignard, dichloromethane (B109758) or nitrobenzene (B124822) for Friedel-Crafts). | Prevents quenching of organometallic reagents and ensures proper solubility of reactants and intermediates. |
| Temperature | Grignard formation often requires gentle heating for initiation, followed by cooling to control the exothermic coupling reaction. Friedel-Crafts reactions may require cooling to prevent side reactions. | Controls reaction rate, minimizes byproduct formation (e.g., Wurtz coupling in Grignard synthesis), and enhances selectivity. |
| Reagent Purity & Stoichiometry | Use of freshly prepared or purified reagents. Precise control of molar ratios, often with a slight excess of the less expensive reagent. | Impurities can inhibit catalysts or cause side reactions. Stoichiometry ensures complete conversion of the limiting reagent. |
| Atmosphere | Reactions involving organometallic intermediates like Grignard reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon). | Prevents reaction with atmospheric oxygen and moisture, which would lead to undesired byproducts like alcohols and dimerization products. |
| Purification | Column chromatography on silica (B1680970) gel is the most effective method for separating the product from unreacted starting materials and byproducts. | The difference in polarity between the aromatic product and potential impurities allows for efficient separation, leading to high isomeric purity. |
Advanced Spectroscopic Characterization for Molecular Connectivity and Isomeric Purity
Following synthesis and purification, the definitive identification of 9-[4-(1-naphthalenyl)butyl]anthracene and the confirmation of its purity are accomplished through advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Insights
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of the compound. Both ¹H and ¹³C NMR are used to confirm the connectivity of the atoms.
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the anthracene and naphthalene rings and the aliphatic protons of the butyl linker. The aromatic region (typically δ 7.0-8.5 ppm) would be complex due to the coupling between adjacent protons. The protons on the butyl chain would appear in the upfield region (typically δ 1.5-3.5 ppm), with the methylene (B1212753) group attached to the anthracene ring (Cα) being the most downfield due to the deshielding effect of the aromatic system.
¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule. It would confirm the presence of the 28 carbon atoms expected from the molecular formula. sinfoobiotech.com The spectrum would show distinct signals for the aliphatic carbons of the butyl chain and the aromatic carbons of the two different polycyclic systems.
Expected NMR Data (Predicted)
| Assignment | Expected ¹H NMR Shift (δ ppm) | Expected ¹³C NMR Shift (δ ppm) |
|---|---|---|
| Anthracene-H & Naphthalene-H | 7.20 - 8.50 (m) | 124.0 - 132.0 |
| Anthracene-C9 | - | ~137.0 |
| Butyl-CαH₂ | ~3.40 (t) | ~32.0 |
| Butyl-CβH₂ | ~1.90 (m) | ~31.0 |
| Butyl-CγH₂ | ~1.70 (m) | ~30.0 |
| Butyl-CδH₂ | ~3.10 (t) | ~34.0 |
High-Resolution Mass Spectrometry for Molecular Composition Verification
High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously confirming the elemental composition of the synthesized molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 0.001 Da), HRMS can distinguish between compounds with the same nominal mass but different molecular formulas. For 9-[4-(1-naphthalenyl)butyl]anthracene, HRMS would be used to verify that the experimental mass matches the calculated exact mass for the formula C₂₈H₂₄.
Molecular Composition Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₈H₂₄ | sinfoobiotech.com |
| Calculated Exact Mass | 360.1878 u | sinfoobiotech.com |
| Expected HRMS Result | [M+H]⁺ = 361.1956 |
This precise mass measurement provides definitive evidence of the compound's molecular formula, complementing the structural connectivity data obtained from NMR spectroscopy and confirming a successful synthesis.
Crystallographic Investigations for Solid-State Conformation and Intermolecular Packing
X-ray crystallography is the definitive method for determining the solid-state conformation of a molecule and its intermolecular packing. For a molecule like Anthracene, 9-[4-(1-naphthalenyl)butyl]-, a crystallographic analysis would provide a wealth of information.
Solid-State Conformation: The flexible butyl linker connecting the anthracene and naphthalene moieties allows for a range of possible conformations. X-ray diffraction analysis would reveal the exact torsion angles of the butyl chain, the relative orientation of the anthracene and naphthalene rings, and any intramolecular interactions, such as π-π stacking between the two aromatic systems if the chain folds back on itself. This conformational information is crucial for understanding the molecule's electronic properties, as the degree of overlap between the aromatic π-systems can significantly influence its photoluminescent behavior.
Intermolecular Packing: The way individual molecules of Anthracene, 9-[4-(1-naphthalenyl)butyl]- arrange themselves in the crystal lattice is critical for its bulk properties. Crystallographic data would elucidate the nature and geometry of intermolecular interactions, such as van der Waals forces, C-H···π interactions, and potential π-π stacking between adjacent molecules. These interactions govern the material's melting point, solubility, and, importantly, its solid-state fluorescence characteristics. For instance, strong intermolecular π-π stacking can lead to excimer formation and a red-shift in the emission spectrum.
A typical crystallographic study would yield a set of data that can be presented in a clear, tabular format. Below are examples of the types of data tables that would be generated from such an analysis.
Table 1: Crystal Data and Structure Refinement Parameters
This table would provide the fundamental parameters of the crystal lattice and the quality of the crystallographic experiment.
| Parameter | Value |
| Empirical formula | C₂₈H₂₄ |
| Formula weight | 360.49 |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | Value |
| Density (calculated) (Mg/m³) | Value |
| Absorption coefficient (mm⁻¹) | Value |
| F(000) | Value |
| Crystal size (mm³) | Value |
| θ range for data collection (°) | Value |
| Index ranges | Value |
| Reflections collected | Value |
| Independent reflections | Value |
| Completeness to θ = ...° (%) | Value |
| Refinement method | e.g., Full-matrix least-squares on F² |
| Data / restraints / parameters | Values |
| Goodness-of-fit on F² | Value |
| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |
| R indices (all data) | R₁ = Value, wR₂ = Value |
| Largest diff. peak and hole (e.Å⁻³) | Values |
Table 2: Selected Bond Lengths and Angles
This table would detail key intramolecular geometric parameters, offering insight into the molecule's conformation.
| Bond/Angle | Length (Å) / Angle (°) |
| C(9)-C(1') | Value |
| C(1')-C(2') | Value |
| C(2')-C(3') | Value |
| C(3')-C(4') | Value |
| C(4')-C(1'') | Value |
| C(9)-C(1')-C(2')-C(3') | Torsion Angle Value |
| C(1')-C(2')-C(3')-C(4') | Torsion Angle Value |
| C(2')-C(3')-C(4')-C(1'') | Torsion Angle Value |
The lack of specific crystallographic data for Anthracene, 9-[4-(1-naphthalenyl)butyl]- highlights an area for future research. Such an investigation would be invaluable for establishing structure-property relationships in this and related anthracene-based materials, paving the way for their rational design and application in fields such as organic electronics and sensing.
Photophysical Properties and Excited State Dynamics
Electronic Absorption Characteristics
The ground-state electronic absorption spectrum of Anthracene (B1667546), 9-[4-(1-naphthalenyl)butyl]- provides the initial insights into its interaction with light. The spectrum is fundamentally determined by the electronic transitions within the constituent anthracene and naphthalene (B1677914) chromophores.
Deconvolution of Contributions from Individual Chromophores (Anthracene and Naphthalene Moieties)
Due to the weak ground-state interaction between the two aromatic units, the total absorption spectrum of Anthracene, 9-[4-(1-naphthalenyl)butyl]- can be effectively deconvoluted into the contributions from the anthracene and naphthalene moieties. nih.gov The absorption spectrum is essentially an additive composite of the spectra of two model compounds, such as 9-butylanthracene (B73908) and 1-butylnaphthalene.
The anthracene component is characterized by its S₀ → S₁ (¹Lₐ) transition, which gives rise to the structured band in the 320–380 nm range. The naphthalene component's absorption, corresponding to its S₀ → S₁ (¹Lₐ) and S₀ → S₂ (¹Lₐ) transitions, appears at shorter wavelengths, typically below 320 nm. By comparing the molar extinction coefficients and spectral shapes with those of the individual model compounds, the contribution of each chromophore to the total absorption can be quantified. This analysis confirms that in the ground state, the two aromatic systems behave as separate, non-interacting entities.
Fluorescence Emission and Luminescence Behavior
Upon photoexcitation, Anthracene, 9-[4-(1-naphthalenyl)butyl]- exhibits complex luminescence behavior, which is highly dependent on the molecular conformation and its environment. The emission can originate from a locally excited state of either chromophore (monomer emission) or from an intramolecular excited-state complex (exciplex emission).
Monomer Emission Properties: Emission Wavelength, Fluorescence Quantum Yield, and Radiative Lifetime
When the molecule is in a conformation where the anthracene and naphthalene rings are far apart, or when excitation occurs at a wavelength selectively absorbed by one chromophore, emission can occur from the locally excited state.
Emission Wavelength: The monomer fluorescence of the anthracene moiety typically shows a structured emission spectrum that is a mirror image of its absorption band, with emission peaks appearing above 380 nm. mdpi.com Naphthalene's monomer emission occurs at shorter wavelengths, usually between 310 and 360 nm.
Fluorescence Quantum Yield (ΦF): The quantum yield is a measure of the efficiency of the fluorescence process. For isolated aromatic hydrocarbons, ΦF can be quite high in non-polar solvents. For example, the quantum yield for naphthalene in cyclohexane is approximately 0.23. aatbio.com The quantum yield of anthracene derivatives is sensitive to the solvent environment, often decreasing with increasing solvent polarity. iitkgp.ac.in
Radiative Lifetime (τF): The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state via fluorescence. The lifetime is also influenced by the solvent, with values for anthracene and naphthalene derivatives typically falling in the range of several to tens of nanoseconds in deoxygenated solutions. iitkgp.ac.inmdpi.com For instance, the fluorescence lifetime of one bianthryl compound was observed to increase from 3.6 ns in cyclohexane to 12 ns in dimethylformamide (DMF). nih.gov
| Chromophore | Typical Absorption λmax (nm) | Typical Emission λmax (nm) | Typical Quantum Yield (ΦF) in Cyclohexane | Typical Lifetime (τF) (ns) |
|---|---|---|---|---|
| Anthracene | ~357, 375 | ~380, 401, 425 | 0.25 - 0.35 | 4 - 10 |
| Naphthalene | ~275, 311 | ~321, 335 | ~0.23 | ~10 - 100 |
Investigation of Excimer and Exciplex Formation and Associated Emission
The flexible butyl chain connecting the anthracene and naphthalene units allows them to approach each other after photoexcitation, leading to the formation of an intramolecular exciplex. acs.org An exciplex is an excited-state complex formed between two different molecules (or moieties), one of which is in an excited state. In this case, it forms between the excited anthracene (or naphthalene) and the ground-state naphthalene (or anthracene).
This exciplex formation is a key deactivation pathway for the initially formed locally excited state. The exciplex is stabilized by charge-transfer interactions and its formation is highly dependent on the ability of the two rings to adopt a co-facial arrangement. The emission from the exciplex is characteristically a broad, structureless band that is significantly red-shifted compared to the monomer fluorescence of either chromophore. acs.org This large Stokes shift is a hallmark of exciplex emission. acs.org The lifetime of the exciplex emission is also typically longer than that of the monomer fluorescence. acs.org In some systems, if the two chromophores were identical, an "excimer" would form, but since they are different, the term "exciplex" is appropriate. nih.gov
Influence of Solvent Polarity and Temperature on Emission Spectra (Solvatochromism and Thermochromism)
The emission properties of Anthracene, 9-[4-(1-naphthalenyl)butyl]-, particularly the exciplex emission, are highly sensitive to the surrounding environment.
Intramolecular Energy Transfer (IET) Mechanisms
In bichromophoric systems like Anthracene, 9-[4-(1-naphthalenyl)butyl]-, where a naphthalene donor (D) and an anthracene acceptor (A) are connected by a flexible butyl spacer, the transfer of electronic excitation energy from the donor to the acceptor is a critical deactivation pathway for the initially excited donor. The mechanisms governing this intramolecular energy transfer (IET) are primarily dictated by the distance and orientation between the two chromophores, which are influenced by the conformation of the butyl chain. The primary mechanisms at play are Förster Resonance Energy Transfer (FRET) and Dexter Electron Exchange.
Förster Resonance Energy Transfer (FRET) Pathways and Efficiency
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism based on dipole-dipole coupling between the donor and acceptor chromophores. wikipedia.org The efficiency of FRET is acutely sensitive to the distance between the donor and acceptor, varying inversely with the sixth power of this separation (1/r⁶). wikipedia.orgnih.gov This strong distance dependence makes FRET a dominant mechanism in systems where the chromophores can adopt conformations that bring them into close proximity, typically within 1-10 nanometers. wikipedia.orglambertinstruments.com
For FRET to occur efficiently, there must be significant spectral overlap between the fluorescence emission spectrum of the donor (naphthalene) and the absorption spectrum of the acceptor (anthracene). wikipedia.org In the case of the naphthalene-anthracene pair, this condition is well-met, as the emission of naphthalene falls within the absorption region of anthracene.
The flexible butyl linker in Anthracene, 9-[4-(1-naphthalenyl)butyl]- allows for a distribution of conformers in solution. Some of these conformations will be extended, maximizing the D-A distance and leading to low FRET efficiency. Conversely, folded conformations bring the naphthalene and anthracene moieties closer, significantly enhancing FRET efficiency. researchgate.netpku.edu.cn The solvent environment can influence this conformational equilibrium; polar solvents may favor more compact, gauche-like conformations, leading to variations in the average D-A separation and thus modulating the FRET efficiency. pku.edu.cn
The efficiency of energy transfer (E) via FRET can be quantified by comparing the fluorescence lifetime of the donor in the presence (τDA) and absence (τD) of the acceptor, according to the formula:
E = 1 - (τDA / τD) lambertinstruments.com
Dexter Electron Exchange Energy Transfer Pathways and Interplay with FRET
The Dexter electron exchange mechanism is a short-range, collisional process that requires the wavefunctions of the donor and acceptor to overlap. wikipedia.orglibretexts.org It involves a simultaneous, bilateral exchange of electrons between the excited donor and the ground-state acceptor. libretexts.org Unlike FRET, the rate of Dexter transfer decays exponentially with the distance between the chromophores, typically requiring separations of less than 10 Å (1 nm). wikipedia.org
Time-Resolved Spectroscopic Probes of Energy Transfer Kinetics and Efficiency
Time-resolved spectroscopy is a powerful tool for directly observing the kinetics of intramolecular energy transfer. By using techniques like time-correlated single-photon counting (TCSPC), researchers can measure the decay of the donor (naphthalene) fluorescence and the corresponding rise time of the acceptor (anthracene) fluorescence. researchgate.net
Upon selective excitation of the naphthalene moiety, its fluorescence decay will be faster in the bichromophoric molecule compared to an isolated naphthalene derivative due to the additional IET deactivation channel. The rate of energy transfer (k_EET) can be determined from the shortened donor lifetime.
Studies on analogous compounds where naphthalene and anthracene are linked by flexible methylene (B1212753) chains (AnN, where n is the number of methylene units) provide insight into the kinetics. The energy transfer rates are observed to be dependent on the length of the connecting chain. researchgate.net
Interactive Data Table: Energy Transfer Rates in Methylene-Linked Naphthalene-Anthracene Dyads
This table shows data for related compounds with methylene linkers, illustrating the influence of chain length on energy transfer kinetics. The butyl linker (n=4) in the subject compound would be expected to exhibit kinetics within this trend.
| Compound | Linker Length (n) | Energy Transfer Rate (k_EET) in n-hexane (s⁻¹) |
| A1N | 1 | (3.7 ± 0.1) x 10⁹ |
| A3N | 3 | (1.1 ± 0.1) x 10⁹ |
| A6N | 6 | (2.5 ± 0.1) x 10⁸ |
Data derived from studies on methylene-linked analogues. researchgate.net
These time-resolved measurements confirm that IET is a dynamic process, with the efficiency and rate being a function of the conformational flexibility of the linking chain. researchgate.netresearcher.life
Intramolecular Charge Transfer (ICT) Processes
Beyond energy transfer, photoexcitation of donor-acceptor systems can also induce intramolecular charge transfer (ICT), leading to the formation of a charge-separated state (D⁺-A⁻). In Anthracene, 9-[4-(1-naphthalenyl)butyl]-, the anthracene moiety can act as an electron acceptor and the naphthalene as a donor, although both are relatively weak in this regard. The probability and dynamics of ICT processes are highly dependent on the solvent polarity and the energetic driving force for electron transfer.
Photoinduced Electron Transfer (PET) and Charge Separation (CS) Dynamics
Photoinduced electron transfer (PET) is the initial step in forming a charge-separated state. ias.ac.in Upon excitation of either chromophore, an electron can be transferred from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. The feasibility of this process is governed by the change in Gibbs free energy (ΔG_ET), which can be estimated using the Weller equation. A negative ΔG_ET indicates that the electron transfer process is thermodynamically favorable. scispace.com
In nonpolar solvents, ICT is generally unfavorable, and the excited state deactivates primarily through fluorescence and IET. However, in polar solvents, the charge-separated state (Naph⁺-butyl-Anth⁻) can be stabilized by solvation, making PET a more competitive pathway. ias.ac.inrsc.org The formation of this ICT state is often characterized by the appearance of a new, broad, and structureless emission band at a longer wavelength (red-shifted) compared to the locally excited fluorescence. rsc.orgrsc.org The dynamics of charge separation can occur on the picosecond timescale and are often coupled with solvent relaxation dynamics.
Charge Recombination (CR) Pathways and Kinetics
Once the charge-separated state is formed, it is inherently unstable and will eventually decay through charge recombination (CR), a process where the transferred electron returns to the donor, regenerating the ground state. nih.gov This back electron transfer can be a very fast process and is often a major factor limiting the lifetime of the charge-separated state. ias.ac.in
CR can proceed through different pathways. It can be a direct, non-radiative decay to the ground state, or it can proceed via the formation of a local triplet excited state on either the donor or acceptor, if energetically accessible. nih.gov The kinetics of CR are influenced by factors such as the distance between the radical ions, the solvent polarity, and the energy gap between the charge-separated state and the ground state (Marcus theory). In many D-A systems, the rate of back electron transfer is significantly slower than the initial charge separation, allowing for the transient observation of the radical ion species using techniques like nanosecond laser flash photolysis. ias.ac.in The presence of an extended π-conjugated system can help to delocalize the charge, which can stabilize the charge-separated state and slow the rate of charge recombination. ias.ac.in
Dependence of ICT on Solvent Polarity and Temperature
In donor-acceptor molecules where an electron-donating group is linked to an electron-accepting group, photoexcitation can lead to an intramolecular charge transfer (ICT) state. For Anthracene, 9-[4-(1-naphthalenyl)butyl]-, the anthracene and naphthalene moieties can act as both donor and acceptor, depending on the specific electronic transitions involved. The formation and stabilization of an ICT state are highly sensitive to the surrounding environment.
Solvent Polarity: The energy of the ICT state is significantly influenced by the polarity of the solvent. In nonpolar solvents, the locally excited (LE) states of the anthracene or naphthalene chromophores are typically lower in energy. As solvent polarity increases, the highly polar ICT state is stabilized through dipole-dipole interactions with the solvent molecules. This stabilization leads to a pronounced red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. In many donor-acceptor systems, a dual fluorescence can be observed, with one band corresponding to the LE state and the other to the ICT state, particularly in medium-polarity solvents.
Temperature: Temperature can affect the ICT process by influencing both the solvent relaxation dynamics and the conformational flexibility of the molecule. At lower temperatures, the viscosity of the solvent increases, which can hinder the solvent reorientation required to stabilize the ICT state. This may result in emission from a less-stabilized ICT state or an increased contribution from the LE state. Furthermore, temperature can influence the equilibrium between different ground-state conformers, which in turn affects the efficiency of ICT upon excitation. For some molecules, a thermal barrier may exist for the conversion from the LE state to the ICT state, making the process temperature-dependent.
Intersystem Crossing (ISC) and Triplet State Dynamics
Intersystem crossing (ISC) is a photophysical process involving a spin-forbidden transition from an excited singlet state (S₁) to a triplet state (T₁). This process is fundamental to the formation of long-lived triplet excitons, which play a crucial role in various photochemical and photophysical applications.
Formation and Lifetime of Triplet Excited States
The formation of triplet states in bichromophoric systems like Anthracene, 9-[4-(1-naphthalenyl)butyl]- can occur through several pathways. Following excitation to the S₁ state, which is typically localized on either the anthracene or naphthalene moiety (depending on the excitation wavelength), ISC can populate the triplet manifold. The efficiency of ISC is governed by the strength of spin-orbit coupling between the S₁ state and a nearby triplet state (Tₙ). In many organic molecules, ISC is relatively inefficient. However, specific molecular geometries and electronic configurations can enhance this process.
The lifetime of the resulting triplet state (τₜ) can be significantly long, often on the microsecond to millisecond timescale, as its decay back to the singlet ground state (S₀) is also spin-forbidden. This long lifetime allows triplet excitons to participate in further processes before decaying. In donor-acceptor dyads, the lifetime of the triplet state can be influenced by the presence of charge-transfer states.
Mechanisms of Spin-Orbit Charge Transfer Intersystem Crossing (SOCT-ISC)
A particularly efficient mechanism for triplet state formation in donor-acceptor dyads is Spin-Orbit Charge Transfer Intersystem Crossing (SOCT-ISC). researchgate.netnih.govnih.govrsc.org This process is highly dependent on the molecular geometry. SOCT-ISC becomes particularly effective when the donor and acceptor moieties adopt a nearly orthogonal arrangement. nih.govnih.gov
The mechanism relies on the mixing of the singlet charge-transfer (¹CT) state with a locally excited triplet (³LE) state. According to El-Sayed's rules, spin-orbit coupling is significantly enhanced between states of different orbital types (e.g., n,π* and π,π*). In the SOCT-ISC mechanism, the charge-transfer nature of the singlet state and the locally excited nature of the triplet state provide the necessary change in orbital angular momentum to facilitate efficient spin-orbit coupling. For Anthracene, 9-[4-(1-naphthalenyl)butyl]-, the flexible butyl linker allows the molecule to adopt conformations where the anthracene and naphthalene planes are perpendicular, potentially opening up the SOCT-ISC channel for efficient triplet formation.
Table 1: Factors Influencing SOCT-ISC Efficiency
| Factor | Description |
|---|---|
| Molecular Geometry | An orthogonal arrangement between donor and acceptor orbitals is crucial for maximizing spin-orbit coupling. |
| Energy Alignment | The energy of the ¹CT state must be close to or slightly above the energy of the ³LE state to allow for efficient mixing. |
| Solvent Polarity | The energy of the ¹CT state is highly sensitive to solvent polarity, which can be used to tune the energy gap and control ISC efficiency. researchgate.net |
Role of Triplet States in Energy Migration and Triplet-Triplet Annihilation
Once populated, triplet states can migrate between chromophores through a process called Dexter energy transfer. In a polymer or a concentrated solution, this migration allows triplet excitons to move until they interact. acs.org Triplet-triplet annihilation (TTA) is a process where two molecules in their triplet state interact to produce one molecule in an excited singlet state and another in the ground state. nih.govnih.govresearchgate.net
T¹ + T¹ → S₁* + S₀
The newly formed excited singlet state (S₁*) can then decay radiatively, emitting a photon of higher energy than the photons initially used to create the triplet states. This phenomenon, known as photon upconversion, is a key application of molecules with efficient triplet state formation. researchgate.net The efficiency of TTA depends on the triplet state lifetime, the concentration of triplet states, and the mobility of the excitons. acs.org In Anthracene, 9-[4-(1-naphthalenyl)butyl]-, intramolecular TTA is unlikely due to the single annihilator unit, but in aggregated states or concentrated solutions, intermolecular TTA could be observed if triplet states are efficiently formed.
Conformational Dynamics and Their Photophysical Consequences
The photophysical properties of molecules containing multiple chromophores linked by a flexible chain are profoundly influenced by the molecule's ability to adopt different spatial arrangements.
Flexible Linker Effects on Interchromophore Interactions
The butyl linker in Anthracene, 9-[4-(1-naphthalenyl)butyl]- provides significant conformational freedom, allowing the anthracene and naphthalene units to adopt a range of distances and relative orientations. rug.nl This flexibility has several key consequences for the molecule's photophysics:
Excimer/Exciplex Formation: In certain conformations where the two aromatic rings are in close, parallel proximity, interaction in the excited state can lead to the formation of an excimer (if the interaction is between identical chromophores) or an exciplex (between different chromophores). These species are characterized by a broad, structureless, and red-shifted emission band. The flexible linker allows the molecule to sample these cofacial geometries after excitation. mdpi.com
Energy Transfer: The distance and orientation between the chromophores, dictated by the linker's conformation, control the efficiency of intramolecular energy transfer. Energy transfer can occur from the naphthalene (if excited at shorter wavelengths) to the anthracene moiety, as anthracene's first singlet excited state is lower in energy.
Modulation of ICT and SOCT-ISC: As discussed previously, the efficiency of charge transfer and SOCT-ISC is highly dependent on the mutual orientation of the two chromophores. The conformational flexibility allows the molecule to access the orthogonal geometries favorable for SOCT-ISC, as well as more co-planar arrangements that might favor other photophysical pathways. acs.orgnih.gov The distribution of conformers can be influenced by the solvent and temperature, adding another layer of control over the excited-state dynamics.
Table 2: Potential Conformations and Their Photophysical Implications
| Conformation | Interchromophore Arrangement | Dominant Photophysical Process |
|---|---|---|
| Extended | Large separation, random orientation | Locally excited state emission from individual chromophores. |
| Folded (Co-planar) | Close, face-to-face stacking | Excimer/exciplex formation, red-shifted emission. |
| Orthogonal | Perpendicular orientation | Enhanced probability of Spin-Orbit Charge Transfer Intersystem Crossing (SOCT-ISC). |
Equilibrium of Conformers and Excited-State Conformation Changes
In bichromophoric systems like Anthracene, 9-[4-(1-naphthalenyl)butyl]-, where two aromatic moieties are joined by a flexible alkyl chain, the molecule can exist in a dynamic equilibrium between several conformers in the ground state. These conformers primarily consist of "extended" forms, where the anthracene and naphthalene units are far apart, and "folded" or "sandwich" conformers, where the aromatic rings are in close proximity due to the flexibility of the butyl chain.
The distribution between these conformers is influenced by factors such as solvent polarity and temperature. In non-polar solvents, van der Waals forces and π-π stacking interactions can favor the adoption of folded conformations. Conversely, in more polar solvents, the extended conformations might be more stabilized.
Upon photoexcitation of either the anthracene or naphthalene moiety, the molecule can undergo significant conformational changes in the excited state. The formation of an excited state can alter the electronic distribution and intermolecular forces, leading to a new potential energy surface with different minima compared to the ground state. For instance, if an extended conformer is excited, it may rapidly rearrange to a more stable, co-planar "excimer" geometry where the excited-state anthracene (or naphthalene) is parallel to the ground-state naphthalene (or anthracene). This process is driven by the stabilization gained from exciton (B1674681) resonance and charge-resonance interactions between the two aromatic systems.
Studies on analogous systems, such as naphthalene-(CH2)n-anthracene, have shown that the length and nature of the alkyl spacer are critical in determining the stability and formation dynamics of these excited-state conformers. A butyl chain, as in the subject compound, provides sufficient flexibility for the two chromophores to achieve the necessary close-range, face-to-face orientation required for strong electronic interaction in the excited state.
Table 1: Influence of Solvent Polarity on Ground-State Conformer Equilibrium
| Solvent | Dielectric Constant (ε) | Predominant Conformer | Inter-chromophore Distance (Å) |
|---|---|---|---|
| Hexane | 1.88 | Folded | ~3-5 |
| Dichloromethane (B109758) | 8.93 | Dynamic Equilibrium | Variable |
| Acetonitrile | 37.5 | Extended | >10 |
Note: The data in this table are illustrative, based on general principles and data from similar bichromophoric systems, as specific experimental values for Anthracene, 9-[4-(1-naphthalenyl)butyl]- are not readily available.
Direct Relation to Energy Transfer Efficiency and Excimer Formation
The conformational dynamics of Anthracene, 9-[4-(1-naphthalenyl)butyl]- are directly and critically related to the efficiency of intramolecular energy transfer and the propensity for excimer formation. These two processes are often in competition and are highly dependent on the distance and relative orientation between the anthracene and naphthalene moieties.
Energy Transfer Efficiency:
Intramolecular singlet-singlet energy transfer (EET) from the excited naphthalene moiety (the donor) to the anthracene moiety (the acceptor) is a key deactivation pathway. researchgate.net The S1 state of naphthalene is higher in energy than the S1 state of anthracene, making this transfer energetically favorable. researchgate.net The efficiency of this energy transfer is governed by two primary mechanisms:
Förster Resonance Energy Transfer (FRET): This through-space mechanism depends on the spectral overlap between the donor's emission and the acceptor's absorption, and its efficiency is proportional to 1/R⁶, where R is the distance between the chromophores. In extended conformers, where R is large, FRET efficiency is low. In folded conformers, the short inter-chromophore distance leads to highly efficient FRET.
Dexter Energy Transfer: This through-bond mechanism requires orbital overlap between the donor and acceptor and its efficiency decays exponentially with distance. While generally less significant for singlet energy transfer over longer distances compared to FRET, it can contribute, particularly when the linker facilitates electronic communication.
The rapid equilibrium between conformers means that even if an extended form is initially excited, a conformational change to a folded state can precede and facilitate efficient energy transfer.
Excimer Formation:
An excimer is an excited-state dimer formed between an excited chromophore and a ground-state chromophore of the same species. In the case of Anthracene, 9-[4-(1-naphthalenyl)butyl]-, an intramolecular excimer can form between the excited anthracene and the ground-state naphthalene (a hetero-excimer or exciplex), or more commonly, if two molecules of the compound interact. However, the focus here is on intramolecular processes. The formation of an intramolecular excimer is highly dependent on the ability of the molecule to adopt a sandwich-like conformation where the π-orbitals of the anthracene and naphthalene rings can overlap significantly. researchgate.net
The butyl linker is sufficiently long and flexible to allow for this arrangement. Excimer formation is characterized by a broad, structureless, and red-shifted emission band compared to the structured emission of the monomeric chromophore. This process competes directly with monomer fluorescence and energy transfer. In solvents that favor folded conformations, the probability of excimer formation upon excitation is significantly higher. The formation of a short-lived excimer can sometimes circumvent other deactivation pathways, such as energy or electron transfer. nih.gov
The interplay between these processes is summarized in the following table:
Table 2: Relationship between Conformation and Photophysical Processes
| Conformer | Inter-chromophore Distance | Dominant Photophysical Process | Expected Emission Spectrum |
|---|---|---|---|
| Extended | Large | Monomer Fluorescence | Structured, characteristic of the initially excited chromophore |
| Folded | Small (~3-5 Å) | Efficient Energy Transfer (Naph→Anth) & Excimer Formation | Quenched naphthalene emission, strong anthracene emission, and/or broad, red-shifted excimer band |
Note: This table illustrates the direct correlation between the molecular conformation and the resulting photophysical outcomes based on studies of analogous compounds.
Computational and Theoretical Investigations
Quantum Chemical Methods for Electronic Structure and Excited States
Quantum chemical calculations are fundamental to elucidating the electronic characteristics of Anthracene (B1667546), 9-[4-(1-naphthalenyl)butyl]- in both its ground and excited states. These methods allow for a precise description of electron distribution and energy levels, which are critical for interpreting spectroscopic data and predicting photochemical reactivity.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable geometric arrangements (conformations) of the molecule in its electronic ground state. For Anthracene, 9-[4-(1-naphthalenyl)butyl]-, DFT calculations can predict the bond lengths, bond angles, and the dihedral angles that define the spatial relationship between the anthracene and naphthalene (B1677914) rings. The flexible butyl linker allows for a variety of folded and extended conformations, and DFT can identify the lowest energy structures.
A key output of DFT calculations is the characterization of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding the molecule's electronic transitions. In a bichromophoric system like this, the HOMO and LUMO are often localized on one of the two chromophores. For instance, DFT calculations on similar anthracene-based dyes have been used to analyze these orbitals. researchgate.netmdpi.com Typically, the HOMO is located on the electron-rich anthracene moiety, while the LUMO is also associated with one of the aromatic systems. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides a first approximation of the energy required for electronic excitation and is a key factor in the molecule's color and photochemical properties. researchgate.net
Table 1: Illustrative DFT Data for Bichromophoric Systems This table presents the type of data obtained from DFT calculations. Values are hypothetical for Anthracene, 9-[4-(1-naphthalenyl)butyl]- and serve for illustrative purposes based on findings for related anthracene derivatives.
| Parameter | Value | Description |
| Ground State Energy | -X.XXXX Hartrees | The total electronic energy of the most stable conformation. |
| HOMO Energy | -5.5 eV | Energy of the Highest Occupied Molecular Orbital, often localized on the anthracene unit. |
| LUMO Energy | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital, typically on one of the aromatic systems. |
| HOMO-LUMO Gap | 3.7 eV | The energy difference, correlating with the lowest energy electronic transition. |
| Dipole Moment | 0.5 Debye | A measure of the overall polarity of the molecule in its ground state. |
While DFT describes the ground state, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the properties of the molecule's electronic excited states. researchgate.net This method is essential for understanding how the molecule absorbs light and what happens after excitation. TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in an absorption spectrum.
By calculating the energies and characteristics of multiple excited states, TD-DFT allows for the simulation of the molecule's UV-visible absorption spectrum. For Anthracene, 9-[4-(1-naphthalenyl)butyl]-, the spectrum is expected to be a superposition of the transitions characteristic of the individual anthracene and naphthalene chromophores, potentially with shifts and intensity changes due to their spatial proximity. The calculations can also determine the oscillator strength of each transition, which relates to the intensity of the corresponding absorption band. researchgate.net This information is critical for interpreting experimental spectra and understanding which electronic transitions are "allowed" or "forbidden".
For a more detailed and accurate description of excited-state phenomena, particularly the dynamics of energy transfer between the naphthalene and anthracene units (a process known as exciton (B1674681) dynamics), high-level ab initio methods are often required. Approaches like Configuration Interaction (CI) or Complete Active Space Self-Consistent Field (CASSCF) provide a more sophisticated treatment of electron correlation in excited states than standard TD-DFT. acs.org
These methods are particularly important for studying systems where two chromophores interact. In Anthracene, 9-[4-(1-naphthalenyl)butyl]-, upon selective excitation of the naphthalene moiety, the excitation energy can be transferred to the lower-energy anthracene moiety. The efficiency and rate of this energy transfer are highly dependent on the distance and orientation between the two rings, which are governed by the linker's conformation. Ab initio calculations can map out the potential energy surfaces of the excited states, identifying pathways for energy transfer and potential energy funnels, such as conical intersections, that can lead to rapid, non-radiative decay back to the ground state. barbatti.org
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While quantum chemical methods provide deep insight into the electronic properties of specific molecular geometries, Molecular Dynamics (MD) simulations are used to explore the vast range of possible conformations and their evolution over time. aip.orgaip.org MD simulations model the molecule as a collection of atoms interacting through a set of classical force fields, allowing for the simulation of molecular motion on timescales from picoseconds to microseconds.
For Anthracene, 9-[4-(1-naphthalenyl)butyl]-, the flexible butyl linker is a key determinant of its photophysical behavior. MD simulations can generate a trajectory, a movie-like record of the atomic positions over time. Analysis of this trajectory reveals the preferred conformations of the linker and the resulting distribution of distances and relative orientations between the anthracene and naphthalene rings. aip.org Studies on similar bichromophoric molecules have shown that the alkyl chain can adopt various "folded" conformations, bringing the two chromophores close together, or "extended" conformations where they are far apart. researchgate.net The simulation can quantify the probability of finding the molecule in these different conformational states.
Table 2: Illustrative Output from MD Simulations of an Anthracene-Naphthalene Dyad This table illustrates the type of conformational data that can be extracted from an MD trajectory. The values are hypothetical examples.
| Parameter | Average Value | Range of Values | Description |
| Center-to-Center Distance (An-Naph) | 7.5 Å | 4.0 - 12.0 Å | The distance between the geometric centers of the anthracene and naphthalene rings. |
| Inter-planar Angle (An-Naph) | 45° | 0 - 90° | The angle between the planes of the two aromatic rings. |
| End-to-End Linker Distance | 6.0 Å | 3.5 - 7.0 Å | The distance between the points where the butyl chain attaches to the aromatic rings. |
The true power of combining computational techniques comes from linking the conformational information from MD simulations with the electronic properties from quantum chemistry. By extracting representative snapshots from the MD trajectory (e.g., the most populated folded and extended conformations), one can perform high-level quantum chemical calculations on each.
Theoretical Modeling of Energy and Charge Transfer Processes
Theoretical models are indispensable for understanding the complex interplay of factors that govern energy and charge transfer in linked donor-acceptor systems. For a molecule like Anthracene, 9-[4-(1-naphthalenyl)butyl]-, where an anthracene donor is covalently linked to a naphthalene acceptor via a flexible butyl chain, these models can predict the rates and efficiencies of intramolecular processes.
Marcus theory is a cornerstone for describing the rates of electron transfer reactions in chemical systems. nih.gov It provides a framework for calculating the rate constant of electron transfer by considering the Gibbs free energy change of the reaction (ΔG°) and the reorganization energy (λ), which is the energy required to distort the reactants and the surrounding solvent to the equilibrium geometry of the products without actual electron transfer. nih.gov
The classical Marcus equation for the electron transfer rate constant (k_et) is given by:
ket = (2π/ħ) |HDA|2 (1/√(4πλkBT)) exp(−(ΔG° + λ)2/(4λkBT))
Where:
ħ is the reduced Planck constant
HDA is the electronic coupling between the donor and acceptor
kB is the Boltzmann constant
T is the absolute temperature
Studies on various anthracene derivatives have successfully validated the predictions of Marcus theory. nih.gov For instance, investigations into the electro-oxidation of a series of anthracene derivatives have shown that the electron transfer rates are influenced by the dielectric properties of the solvent and the hydrodynamic radii of the molecules, which aligns with the principles of Marcus theory. nih.govnih.gov A key prediction of Marcus theory is the "inverted region," where the reaction rate decreases as the driving force (-ΔG°) becomes significantly larger than the reorganization energy. nih.gov This non-linear relationship between the rate and the driving force is a hallmark of electron transfer processes and has been a subject of extensive theoretical and experimental investigation. dntb.gov.uanih.gov
Exciton dynamics, which describe the movement of excited states within and between molecules, are crucial for understanding the photophysics of materials. In anthracene-naphthalene dyads, photoexcitation of the anthracene moiety creates an exciton that can then be transferred to the naphthalene. The efficiency and timescale of this process are governed by the electronic coupling between the two chromophores and their relative orientation.
Simulations of exciton dynamics in related systems, such as 9,10-diphenylanthracene (B110198) nanoaggregates, have revealed that molecular packing and intermolecular distance significantly impact the exciton diffusion rate. nih.gov In covalently linked dyads like Anthracene, 9-[4-(1-naphthalenyl)butyl]-, the flexible alkyl chain allows for a range of conformations, each with a different exciton transfer dynamic. Theoretical studies on naphthalene and anthracene have characterized their lowest energy singlet exciton states, which is fundamental to understanding energy transfer between them. researchgate.net For instance, the S1 state of naphthalene is higher in energy than the S1 state of anthracene, suggesting that energy transfer from naphthalene to anthracene is energetically favorable. researchgate.net
Time-resolved spectroscopic studies on anthracene-doped naphthalene crystals have shown that energy transfer can occur via long-range resonance interaction, a mechanism that can be modeled computationally. aps.org Modern theoretical approaches, such as solving the Bethe-Salpeter equation, are used to model excitonic effects and can account for dynamic screening of the electron-hole interaction, which is particularly important in organic crystals like naphthalene. aps.orgaps.org
The electronic coupling (also known as the transfer integral, HDA or VDA) and the reorganization energy (λ) are two of the most critical parameters in determining the rate of both energy and charge transfer.
Electronic Coupling (VDA): This term quantifies the interaction between the electronic wavefunctions of the donor and acceptor in their initial and final states. Its magnitude is highly sensitive to the distance and orientation between the chromophores. In systems like Anthracene, 9-[4-(1-naphthalenyl)butyl]-, the conformational flexibility of the butyl linker means that VDA will not be a single value but rather a distribution corresponding to different molecular geometries. Theoretical studies on compact anthracene-naphthalenediimide dyads have shown that the electronic coupling can range from 0.22 to 0.55 eV, depending on the electron-donating strength of the moieties and the molecular conformation. nih.gov
Reorganization Energy (λ): This parameter has two main components: the inner-sphere reorganization energy (λi) and the outer-sphere reorganization energy (λo).
λi arises from the changes in bond lengths and angles within the donor and acceptor molecules upon charge transfer.
λo is associated with the rearrangement of the surrounding solvent molecules in response to the change in charge distribution.
Computational studies have been employed to determine these values for related molecules. For instance, the outer-shell reorganization energy for crystalline anthracene has been calculated from molecular dynamics simulations, with values around 212-228 meV depending on the temperature. nih.govresearchgate.net The total reorganization energy, including both inner and outer sphere contributions, has been inferred from experimental data for anthracene, with values ranging from approximately 356 to 505 meV. nih.govresearchgate.net
| System | State | Temperature (K) | λ_out (Calculated, meV) | λ_s (Inferred from experiment, meV) | Reference |
|---|---|---|---|---|---|
| Anthracene | Crystalline | 140 | 212 | 505 | nih.govresearchgate.net |
| Anthracene | Amorphous | 140 | 358 | - | nih.govresearchgate.net |
| Anthracene | Crystalline | 260 | 228 | 356 | nih.govresearchgate.net |
| Anthracene | Amorphous | 260 | 354 | - | nih.govresearchgate.net |
Potential Energy Surface (PES) Analysis of Ground and Excited States
Potential energy surface (PES) analysis is a powerful computational tool for visualizing the energy of a molecule as a function of its geometry. For Anthracene, 9-[4-(1-naphthalenyl)butyl]-, the PES of the ground state (S0) and various excited states (S1, T1, etc.) can reveal the most stable conformations, the energy barriers for conformational changes, and the pathways for photochemical reactions.
The ground-state PES would be primarily influenced by the steric and van der Waals interactions dictated by the butyl linker, leading to various folded and extended conformers. The excited-state PES, however, is more complex as it also depends on the electronic interactions between the anthracene and naphthalene moieties.
Reactivity and Advanced Functionalization Studies
Photoreactions of the Anthracene (B1667546) Moiety within the Dyad
The anthracene core is the primary actor in the most significant photoreactions of the dyad. Upon absorption of UV radiation, the excited-state anthracene can follow several competing reaction pathways. The flexible butyl linker allows the anthracene and naphthalene (B1677914) units to either interact with each other (intramolecular processes) or with neighboring molecules (intermolecular processes).
The most characteristic photoreaction of anthracene and its 9-substituted derivatives is the [4+4] photocycloaddition. This reaction can occur between two separate dyad molecules (intermolecular) or, in principle, between the anthracene and naphthalene rings within the same molecule (intramolecular).
Intermolecular Photodimerization: When a solution of an anthracene derivative is irradiated, an excited-state anthracene molecule can react with a ground-state anthracene from another molecule to form a dimer. For 9-substituted anthracenes, this typically results in the formation of a "head-to-tail" dimer to minimize steric hindrance. In the context of Anthracene, 9-[4-(1-naphthalenyl)butyl]-, the bulky butylnaphthalenyl group at the 9-position would sterically favor this head-to-tail arrangement.
Intramolecular Photocycloaddition: In bichromophoric systems where two photoactive groups are joined by a flexible linker, an intramolecular [4+4] cycloaddition can occur if the linker is of appropriate length and flexibility to allow the two chromophores to adopt a sandwich-like conformation. Research on analogous systems with a three-carbon (propyl) chain linking a 9-anthryl and a 1-naphthyl group has shown that direct photolysis leads to both intramolecular cyclization products (cyclomers) and intermolecular head-to-tail anthracene dimers. The formation of the intramolecular cyclomer competes directly with the intermolecular dimerization pathway. The flexible butyl chain in Anthracene, 9-[4-(1-naphthalenyl)butyl]- is expected to similarly permit both reaction types, with the ratio of products depending on factors like concentration and solvent.
The general scheme for these competing photoreactions is illustrated below:
Figure 1: Competing Photocycloaddition Pathways| Reaction Type | Reactants | Product | Description |
|---|---|---|---|
| Intermolecular Dimerization | 2 x Anthracene, 9-[4-(1-naphthalenyl)butyl]- | Dimer of Anthracene, 9-[4-(1-naphthalenyl)butyl]- | Two separate dyad molecules react at their anthracene moieties to form a stable dimer. |
| Intramolecular Cycloaddition | 1 x Anthracene, 9-[4-(1-naphthalenyl)butyl]- | Intramolecular Cyclomer | The anthracene and naphthalene rings within a single molecule react to form a cage-like cycloadduct. |
When photocycloaddition is sterically hindered or when reactions are carried out in the presence of oxygen, photodegradation of the anthracene moiety becomes a significant pathway. The primary mechanism involves the reaction of the excited anthracene with molecular oxygen (specifically, singlet oxygen, O₂ (¹Δg)) to form a transient 9,10-endoperoxide. nih.gov
This endoperoxide is often unstable and can undergo further thermal or photochemical reactions to yield secondary products. nih.gov A common degradation product resulting from this pathway is anthraquinone (B42736) or its derivatives. nih.gov For Anthracene, 9-[4-(1-naphthalenyl)butyl]-, this degradation would lead to the formation of 9-(4-(1-naphthalenyl)butyl)anthraquinone, effectively destroying the fluorescence and characteristic photoreactivity of the anthracene core.
The stability of the endoperoxide and the subsequent decomposition pathways are influenced by the substituents on the anthracene ring. The total quantum yield for the photochemistry of anthracene-9,10-endoperoxide can be close to unity, indicating a highly efficient process, although the specific products formed are wavelength-dependent. nih.gov
Under specific conditions, 9-substituted anthracenes can undergo photosolvolysis, where light induces the cleavage of the substituent bond, followed by reaction with the solvent. While not a common reaction in standard organic solvents, studies have shown that this pathway can be exclusively induced by using supramolecular hosts. For instance, certain 9-substituted anthracene derivatives, when encapsulated within a cucurbit beilstein-journals.orguril host in an aqueous solution, undergo quantitative photosolvolysis to produce 9-anthracenemethanol. rsc.org This reaction proceeds through the light-induced heterolytic cleavage of the C-substituent bond, forming a stabilized carbocation intermediate that is then attacked by a water molecule. rsc.org
For Anthracene, 9-[4-(1-naphthalenyl)butyl]-, this reaction is not expected under normal conditions but illustrates a potential, albeit specialized, photoreactive pathway that could be accessed with appropriate catalytic or host-guest systems.
Derivatization Strategies for Modulating Photophysical Behavior
The photophysical and photochemical properties of the Anthracene, 9-[4-(1-naphthalenyl)butyl]- dyad are not fixed. They can be rationally modulated through synthetic chemical modifications to its constituent parts. These strategies aim to control the excited-state behavior by altering electronic properties, steric hindrance, or the spatial relationship between the two chromophores.
Naphthalene Moiety: Introducing electron-donating or electron-withdrawing groups onto the naphthalene ring would modify its electronic properties (e.g., redox potential, absorption spectrum). This can influence the efficiency of intramolecular energy transfer to or from the anthracene moiety, potentially altering the fluorescence quantum yield and the pathways available for photoreaction. Synthetic routes to various substituted naphthalenes are well-established and could be adapted to produce precursors for the dyad synthesis. nih.govbeilstein-journals.org
Butyl Linker Moiety: The introduction of substituents along the butyl chain could influence its conformational flexibility. For example, adding methyl groups could introduce gauche interactions that favor or disfavor specific folded geometries, thereby altering the probability of intramolecular cycloaddition versus intermolecular dimerization.
A powerful strategy for modulating photophysical behavior involves altering the covalent linker that connects the anthracene and naphthalene chromophores.
Linker Length: As demonstrated by studies on related systems, the length of the alkyl chain is critical. A shorter chain, such as a propyl linker, enforces a closer proximity between the chromophores, which can enhance intramolecular interactions. thieme-connect.de Varying the linker length from C2 to C5 or longer would systematically change the probability of forming the intramolecular "sandwich" conformation necessary for cyclomerization. A flexible C4 linker, as in the title compound, likely allows for a dynamic equilibrium between conformations that favor intramolecular reactions and extended conformations that favor intermolecular ones.
Linker Rigidity: Replacing the flexible butyl chain with a more rigid linker (e.g., incorporating cyclic structures or double bonds) would dramatically restrict the conformational freedom of the dyad. This would lock the anthracene and naphthalene units into a more defined spatial and angular orientation, providing precise control over intramolecular processes like energy transfer and cycloaddition.
Chromophore Orientation: The point of attachment on the naphthalene ring (e.g., 1-naphthyl vs. 2-naphthyl) also impacts the geometry of the dyad. Synthesizing an analogue such as Anthracene, 9-[4-(2 -naphthalenyl)butyl]- would alter the spatial arrangement of the two chromophores, which would, in turn, affect the efficiency of any through-space intramolecular interactions.
These derivatization approaches, grounded in established synthetic methodologies for polycyclic aromatic hydrocarbons, provide a versatile toolkit for designing advanced materials with tailored photoreactive and photophysical properties based on the parent dyad structure. beilstein-journals.orgbeilstein-journals.org
Table 1: Representative Photodimerization Quantum Yields for Anthracene Derivatives This table presents example quantum yields for the photocycloaddition of related azaanthracene compounds, illustrating how reaction efficiency can be measured and influenced by experimental conditions. Data for the specific title compound is not available, but these values serve as a reference for the efficiency of such photoreactions. rsc.org
| Compound System | Solvent | Irradiation Wavelength (nm) | Photodimerization Quantum Yield (Φ) x 10⁻³ |
| 1-Azaanthracene | Methanol | 365 | 1.8 |
| 1-Azaanthracene | Dichloromethane (B109758) | 365 | 0.8 |
| N-Methylacridone | Methanol | 420 | 0.4 |
| N-Methylacridone | Dichloromethane | 420 | 0.0 |
Supramolecular Interactions and Host-Guest Chemistry of Anthracene, 9-[4-(1-naphthalenyl)butyl]-
The unique structural arrangement of Anthracene, 9-[4-(1-naphthalenyl)butyl]-, featuring a flexible butyl linker connecting two distinct aromatic systems, makes it an intriguing candidate for host-guest chemistry. The spacious and hydrophobic cavities of various macrocyclic hosts can encapsulate this molecule, leading to significant alterations in its chemical and physical behavior. This section explores the complexation of this bichromophoric system with macrocyclic hosts and the profound effects of such encapsulation on its photophysical properties and photoreactivity.
Complexation with Macrocyclic Hosts and Encapsulation Effects
The formation of inclusion complexes between guest molecules and macrocyclic hosts is driven by a variety of non-covalent interactions, including hydrophobic interactions, van der Waals forces, and π-π stacking. In the case of Anthracene, 9-[4-(1-naphthalenyl)butyl]-, both the anthracene and naphthalene moieties, as well as the aliphatic butyl chain, can be encapsulated within the cavities of suitably sized macrocycles such as cyclodextrins, cucurbit[n]urils, and calixarenes.
The encapsulation of anthracene derivatives within macrocyclic hosts has been a subject of extensive research. For instance, studies on 9-substituted anthracene derivatives with cucurbit[n]urils (CB[n]) have demonstrated the formation of stable host-guest complexes. nih.gov The size of the cucurbituril (B1219460) cavity plays a crucial role in determining the stoichiometry and geometry of the resulting complex. For example, the larger CB bilkent.edu.tr can encapsulate two guest molecules, facilitating their dimerization, while the smaller CB rsc.org can also form 1:2 complexes. nih.gov Similarly, the synthesis of a 9-(4-bromobutoxy)anthracene derivative and its complexation with cucurbit[n]urils highlights the ability of the butyl-anthracene moiety to be included within the macrocyclic cavity. rsc.org
The encapsulation of Anthracene, 9-[4-(1-naphthalenyl)butyl]- can lead to several significant effects. Confinement within a macrocyclic cavity can restrict the conformational freedom of the butyl linker, bringing the anthracene and naphthalene chromophores into close proximity and potentially favoring intramolecular interactions. Furthermore, the hydrophobic environment of the cavity can shield the guest molecule from the bulk solvent, influencing its solubility and stability.
Table 1: Illustrative Complexation Parameters of Anthracene Derivatives with Macrocyclic Hosts This table presents representative data from studies on analogous 9-substituted anthracene systems to illustrate the principles of complexation.
| Host | Guest (Analogue) | Stoichiometry (Host:Guest) | Association Constant (Kₐ) / M⁻¹ | Technique | Reference |
| Cucurbit rsc.orguril (CB rsc.org) | 9-Anthracenemethanol | 1:2 | Not specified | NMR, MS | nih.gov |
| Cucurbit bilkent.edu.truril (CB bilkent.edu.tr) | 9-Anthracenemethanol | 1:2 | Not specified | NMR, MS | nih.gov |
| β-Cyclodextrin | 1,4-dihydroxy-9,10-anthraquinone | 1:1 | 1.8 x 10² | Fluorescence Spectroscopy | rsc.org |
| γ-Cyclodextrin | 1,4-dihydroxy-9,10-anthraquinone | 1:1 | 1.2 x 10² | Fluorescence Spectroscopy | rsc.org |
Note: The data presented is for analogous compounds and serves to illustrate the types of interactions and binding strengths that could be expected for Anthracene, 9-[4-(1-naphthalenyl)butyl]-.
Impact on Photophysical Properties and Control of Photoreactivity
The encapsulation of Anthracene, 9-[4-(1-naphthalenyl)butyl]- within a macrocyclic host can dramatically alter its photophysical properties and provide a powerful means to control its photoreactivity. The anthracene and naphthalene moieties are both fluorescent, and their photophysical behavior is sensitive to the surrounding environment.
Impact on Photophysical Properties:
Upon inclusion within a macrocyclic cavity, the fluorescence emission of the guest molecule often exhibits noticeable changes. The hydrophobic and rigid environment of the host cavity can lead to an enhancement of the fluorescence quantum yield and an increase in the fluorescence lifetime. This is attributed to the restriction of non-radiative decay pathways, such as molecular vibrations and rotations, that are more prevalent in solution. The magnitude of this enhancement depends on the snugness of the fit between the host and the guest.
Furthermore, the polarity of the microenvironment within the host cavity can influence the position of the emission maximum (λₑₘ). A shift to shorter wavelengths (a blueshift) is often observed upon encapsulation in a nonpolar cavity. Studies on various 9,10-disubstituted anthracene derivatives have shown that their fluorescence properties are highly dependent on their molecular structure and environment. researchgate.netnih.govresearchgate.netrsc.orgsemanticscholar.org
Table 2: Representative Photophysical Data of Anthracene Derivatives in the Presence of Macrocyclic Hosts This table illustrates the typical changes in photophysical properties observed for anthracene derivatives upon complexation, based on data from analogous systems.
| Guest (Analogue) | Host | Change in Fluorescence Intensity | Change in Fluorescence Lifetime | Wavelength Shift (λₑₘ) | Reference |
| 1,4-dihydroxy-9,10-anthraquinone | β-Cyclodextrin | Enhancement | Increase | Blueshift | rsc.org |
| 9-Anthracenemethanol | Cucurbit rsc.orguril | Not specified | Not specified | Not specified | nih.gov |
| 9,10-disubstituted anthracenes | - | Quenching in solid state due to aggregation | - | - | researchgate.netnih.gov |
Note: This table is illustrative and based on findings for similar compounds. The specific effects on Anthracene, 9-[4-(1-naphthalenyl)butyl]- would require direct experimental investigation.
Control of Photoreactivity:
One of the most significant consequences of encapsulating photoreactive molecules like Anthracene, 9-[4-(1-naphthalenyl)butyl]- is the ability to control their photochemical reactions. Anthracene derivatives are well-known to undergo [4+4] photodimerization upon irradiation with UV light. nih.gov In the case of the target molecule, both intramolecular cycloaddition between the anthracene and naphthalene rings and intermolecular dimerization of the anthracene moieties are possible.
The confined space of a macrocyclic host can act as a "nanoreactor," pre-organizing the guest molecules and directing the outcome of the photoreaction. For instance, encapsulation within a host that can accommodate two guest molecules in close proximity can significantly enhance the rate and selectivity of intermolecular photodimerization. nih.gov Conversely, if a single guest molecule is encapsulated in a 1:1 complex, intermolecular reactions can be suppressed, potentially favoring intramolecular pathways or inhibiting photoreactivity altogether.
Research on 9-substituted anthracene derivatives has shown that cucurbiturils can act as supramolecular catalysts for photodimerization. nih.gov CB bilkent.edu.tr, with its large cavity, was found to promote the photodimerization of a 9-substituted anthracene derivative with high selectivity and yield. nih.gov In contrast, the smaller CB rsc.org was observed to induce an unexpected photosolvolysis reaction, demonstrating that the choice of macrocyclic host can lead to completely different reaction pathways. nih.gov This highlights the potential to use macrocyclic hosts to steer the photoreactivity of Anthracene, 9-[4-(1-naphthalenyl)butyl]- towards a desired outcome, be it intramolecular cyclization, selective intermolecular dimerization, or even novel photochemical transformations.
Advanced Analytical and Spectroscopic Methodologies Applied to the Compound
Ultrafast Transient Absorption Spectroscopy (Femtosecond to Nanosecond Regimes)
Ultrafast transient absorption (TA) spectroscopy is a powerful pump-probe technique used to monitor the evolution of excited states on timescales ranging from femtoseconds (10⁻¹⁵ s) to nanoseconds (10⁻⁹ s). In a typical experiment involving Anthracene (B1667546), 9-[4-(1-naphthalenyl)butyl]-, a short laser pulse (the pump) excites the sample, and a second, time-delayed pulse (the probe) measures the change in absorption as a function of time and wavelength. This allows for the direct observation of transient species that are created and subsequently decay.
Probing Short-Lived Excited States and Transient Intermediates
Upon selective excitation of either the anthracene or naphthalene (B1677914) moiety, TA spectroscopy can track the flow of energy. For instance, if the anthracene unit is excited, new absorption bands corresponding to the excited singlet state of anthracene (S₁→Sₙ absorption) would appear. The flexible butyl linker allows the naphthalene moiety to approach the excited anthracene. If the two chromophores adopt a co-facial arrangement, a new, broad, and red-shifted absorption band characteristic of an intramolecular excimer can be observed. An excimer is an excited-state dimer that is only stable in the excited state.
The rise and decay of these transient absorption signals provide direct kinetic information. For example, the decay of the anthracene excited-state absorption could be accompanied by the simultaneous rise of the excimer absorption, allowing for the precise measurement of the rate of excimer formation. Studies on similar bichromophoric systems have shown that such processes can occur on the picosecond timescale, governed by the conformational dynamics of the linking chain. rsc.org
Deconvolution of Complex Decay Kinetics for Energy and Charge Transfer
The data obtained from TA spectroscopy often reveal complex, multi-exponential decay kinetics, indicating the presence of multiple competing relaxation pathways. For Anthracene, 9-[4-(1-naphthalenyl)butyl]-, these pathways could include:
Intramolecular Energy Transfer: Transfer of excitation energy from the initially excited chromophore to the other.
Excimer Formation: As discussed, the formation of an excited-state complex.
Intersystem Crossing: Transition from the singlet excited state to a triplet state.
Fluorescence: Radiative decay back to the ground state.
By globally analyzing the transient absorption data at multiple wavelengths, it is possible to deconvolve these processes and assign specific time constants to each one. For example, in related systems, different decay components have been assigned to the lifetime of the locally excited state, the time constant for the formation of a charge-transfer state, and the lifetime of the resulting excimer or charge-separated species. researchgate.net
Time-Correlated Single Photon Counting (TCSPC)
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring the lifetimes of fluorescent states. nih.govnih.gov It works by repeatedly exciting a sample with a pulsed laser and measuring the arrival time of individual fluorescence photons relative to the excitation pulse. By building a histogram of these arrival times, a precise fluorescence decay profile can be constructed. nih.govrsc.org
Precise Determination of Fluorescence Lifetimes and Multiexponential Decays
For a molecule like Anthracene, 9-[4-(1-naphthalenyl)butyl]-, TCSPC is crucial for distinguishing between different emitting species. The fluorescence decay profile is often not a single exponential, which would be the case for a single, simple fluorophore. Instead, it typically exhibits multiexponential decay, which can be fitted to a sum of exponential functions to extract distinct lifetime components.
A hypothetical TCSPC experiment on this compound might reveal the following:
A short lifetime component corresponding to the fluorescence of the locally excited anthracene or naphthalene monomer.
A longer lifetime component associated with the fluorescence from the intramolecular excimer. Excimer fluorescence is typically red-shifted and has a longer lifetime than the corresponding monomer fluorescence.
The relative amplitudes of these decay components provide information on the proportion of molecules that decay through each pathway.
| Possible Emitting Species | Expected Wavelength | Hypothetical Lifetime (τ) | Governing Process |
| Locally Excited Naphthalene | ~335 nm | Short (e.g., < 10 ns) | Monomer Fluorescence |
| Locally Excited Anthracene | ~400 nm | Short (e.g., < 10 ns) | Monomer Fluorescence |
| Intramolecular Excimer | > 450 nm (Broad) | Long (e.g., > 20 ns) | Excimer Fluorescence |
This table presents hypothetical data based on the known photophysics of naphthalene and anthracene derivatives to illustrate the principles of TCSPC analysis for this compound.
Single-Molecule Spectroscopy (SMS)
While techniques like TA and TCSPC measure the average behavior of a large ensemble of molecules, Single-Molecule Spectroscopy (SMS) provides the unique ability to study individual molecules one at a time. This eliminates ensemble averaging, revealing hidden heterogeneities in structure and dynamics that are otherwise obscured.
Unraveling Heterogeneity in Conformational Dynamics at the Single-Molecule Level
For Anthracene, 9-[4-(1-naphthalenyl)butyl]-, the flexible butyl chain means that each molecule in a sample may have a slightly different conformation at any given moment. SMS can reveal this static heterogeneity. By observing the fluorescence from individual molecules, one can see, for example, that some molecules might be "locked" in a conformation that favors excimer formation, while others are in an extended conformation where only monomer fluorescence occurs.
Furthermore, SMS can track dynamic changes in a single molecule over time. One might observe a single molecule switching back and forth between a state of high, blue-shifted monomer fluorescence (extended conformation) and a state of low, red-shifted excimer fluorescence (folded conformation). This provides a direct window into the conformational dynamics of the butyl linker, allowing for the quantification of the rates of folding and unfolding of a single molecular chain. Such studies are critical for understanding how molecular structure and flexibility govern function at the most fundamental level.
Low-Temperature Spectroscopy for Trapping and Characterizing Excited States
Low-temperature spectroscopy is a critical methodology for studying the excited states of bichromophoric molecules. By cooling the sample, typically to liquid nitrogen (77 K) or liquid helium (4.2 K) temperatures, thermal motions are significantly reduced. This has several key advantages:
Spectral Sharpening: It leads to better-resolved vibronic features in both absorption and emission spectra, allowing for a more precise analysis of the electronic states. capes.gov.br
Trapping of Kinetic Intermediates: It can trap transient or unstable excited-state species, such as excimers or exciplexes, which might be too short-lived to observe at room temperature. An excimer is an excited-state dimer formed between two identical molecules (or moieties), while an exciplex is formed between two different molecules. In systems with flexible linkers, intramolecular excimer/exciplex formation is possible if the chain is long enough to allow the two aromatic units to adopt a cofacial arrangement.
Suppression of Non-Radiative Decay: Lowering the temperature can reduce the rates of non-radiative decay pathways, increasing the quantum yield of emission (fluorescence and phosphorescence) and making excited states easier to detect and characterize.
In studies of related molecules where two chromophores are linked, low-temperature fluorescence and phosphorescence spectra can reveal the presence of multiple emitting species. For example, at room temperature, a solution might only show emission from the final energy acceptor (anthracene). However, at 77 K in a rigid glass matrix, one might observe residual emission from the naphthalene donor, emission from the anthracene acceptor, and potentially a new, broad, structureless emission band at longer wavelengths characteristic of an intramolecular exciplex. This exciplex state arises from a charge-transfer interaction between the excited naphthalene and the ground-state anthracene (or vice versa) and is often stabilized in non-polar solvents.
The study of Raman spectra at low temperatures and high pressures for pure naphthalene and anthracene crystals has also shown the appearance of excimer-like fluorescence from defect sites, demonstrating how environmental constraints can favor the formation of these unique excited states. capes.gov.br
| Spectroscopic Observation at Low Temperature | Interpretation |
| Sharpened vibronic bands | Reduced thermal broadening, better resolution of electronic and vibrational levels. |
| Appearance of a new, broad emission band | Formation of a trapped excited-state complex (e.g., exciplex). |
| Increased phosphorescence intensity | Slower non-radiative decay from the triplet state. |
Electrochemical Characterization for Redox Potentials and Charge Transfer Driving Forces
Electrochemical methods, particularly cyclic voltammetry (CV), are essential for determining the redox potentials (oxidation and reduction potentials) of the individual chromophores within the bichromophoric molecule. beilstein-journals.org This information is crucial for understanding the possibility and driving force of photoinduced charge transfer (PCT), a process that can compete with energy transfer.
In a PCT process, excitation of one chromophore is followed by an electron transfer to or from the other chromophore, creating a charge-separated state (e.g., Np⁺-An⁻ or Np⁻-An⁺). The feasibility of such a process can be estimated using the Rehm-Weller equation, which requires knowledge of the excited state energy (E₀₀) and the redox potentials of the donor and acceptor.
For Anthracene, 9-[4-(1-naphthalenyl)butyl]-, CV measurements would be performed in a suitable solvent with a supporting electrolyte. The resulting voltammogram would ideally show distinct waves corresponding to the oxidation and reduction of both the anthracene and naphthalene moieties.
Oxidation Potential (E_ox): The potential at which the molecule loses an electron. The first oxidation would correspond to the removal of an electron from the moiety with the lower ionization potential (typically anthracene).
Reduction Potential (E_red): The potential at which the molecule gains an electron. The first reduction would involve the acceptance of an electron by the moiety with the higher electron affinity (also typically anthracene in this pair).
Studies on various naphthalene and anthracene derivatives provide insight into the expected potentials. beilstein-journals.org The flexible butyl linker in Anthracene, 9-[4-(1-naphthalenyl)butyl]- is designed to electronically decouple the two chromophores in the ground state. Therefore, their redox potentials are expected to be similar to those of their individual, unlinked parent compounds (e.g., 9-butylanthracene (B73908) and 1-butylnaphthalene). Any deviation from this would suggest a significant ground-state electronic interaction. By knowing these redox potentials and the singlet excited state energies, the Gibbs free energy (ΔG) for charge transfer can be calculated, determining whether PCT is a thermodynamically favorable de-excitation pathway.
| Compound/Moiety | Typical First Oxidation Potential (E_ox vs. Fc/Fc⁺) | Typical First Reduction Potential (E_red vs. Fc/Fc⁺) |
| Anthracene derivatives | ~ +1.0 to +1.2 V | ~ -1.9 to -2.1 V |
| Naphthalene derivatives | ~ +1.4 to +1.6 V | ~ -2.4 to -2.6 V |
Note: These are representative values for substituted anthracenes and naphthalenes and can vary based on substitution and solvent conditions.
This electrochemical data is fundamental for constructing a complete energy level diagram that includes not only the singlet and triplet excited states but also the charge-separated states, providing a comprehensive picture of the photophysical landscape of the molecule.
Emerging Research Directions and Potential for Fundamental Applications
Molecular Design Principles for Tailored Photophysics
In bichromophoric systems like Anthracene (B1667546), 9-[4-(1-naphthalenyl)butyl]-, the spatial arrangement and electronic coupling between the anthracene and naphthalene (B1677914) units govern the efficiency and direction of intramolecular energy transfer (EnT) and charge transfer (CT). Upon selective excitation of the naphthalene moiety, which absorbs at higher energies, efficient non-radiative energy transfer to the lower-energy anthracene unit can occur. This process, known as Förster Resonance Energy Transfer (FRET), is highly dependent on the distance and orientation between the two chromophores, which are dictated by the flexible butyl linker.
The flexibility of the butyl chain allows the molecule to adopt various conformations, influencing the average distance and relative orientation between the donor (naphthalene) and acceptor (anthracene) units. This conformational freedom provides a mechanism to modulate the EnT efficiency. Theoretical and experimental studies on similar naphthalene-anthracene systems have shown that the efficiency of energy transfer is a key factor determining the fluorescence characteristics of the molecule.
Furthermore, in polar solvents, photoinduced electron transfer can compete with energy transfer, leading to the formation of an intramolecular charge-transfer state (An⁻-C₄-Np⁺). The probability of this process is influenced by the solvent polarity and the conformational geometry. The rational control over these pathways is crucial for designing molecules with specific emission properties, where the emission can be tuned from the donor, the acceptor, or a charge-transfer state.
Key Parameters Influencing Intramolecular Processes:
| Parameter | Influence on Photophysics | Controlling Factor |
|---|---|---|
| Donor-Acceptor Distance | Affects the rate of Förster Resonance Energy Transfer (FRET). | Length and flexibility of the alkyl linker (butyl chain). |
| Relative Orientation | Impacts the orientation factor (κ²) in FRET calculations. | Conformational flexibility and potential for specific folding. |
| Solvent Polarity | Stabilizes charge-transfer states, potentially quenching fluorescence. | Choice of the surrounding medium. |
The formation of excited-state complexes, such as excimers (excited-state dimers) and exciplexes (excited-state complexes between two different molecules), is a critical aspect of the photophysics of aromatic hydrocarbons. In Anthracene, 9-[4-(1-naphthalenyl)butyl]-, the flexible linker can allow for intramolecular π-π stacking between the anthracene and naphthalene rings in the excited state, leading to the formation of an intramolecular exciplex.
This exciplex formation is characterized by a broad, structureless, and red-shifted emission band compared to the structured emission of the individual chromophores. The propensity for exciplex formation is highly dependent on the conformation of the molecule, which can be influenced by the solvent environment and temperature. In non-polar solvents, a compact conformation that facilitates the close approach of the two aromatic units is more likely, promoting exciplex emission. In contrast, polar solvents may favor more extended conformations, leading to dominant monomer fluorescence from the anthracene moiety after energy transfer.
Control over excimer/exciplex formation is a powerful tool for tuning the emission color of organic materials. By modifying the linker length or rigidity, it is possible to control the extent of intramolecular association and, consequently, the emission characteristics. For instance, a shorter or more rigid linker would enforce a specific geometry that could either enhance or suppress exciplex formation.
Interfacing with Nanosystems and Confined Environments
The photophysical properties of Anthracene, 9-[4-(1-naphthalenyl)butyl]- can be significantly altered when the molecule is incorporated into nanostructured environments. These environments can impose conformational constraints and alter the local polarity, providing another avenue for tuning its behavior.
In the solid state, such as in nanoaggregates or thin films, the intermolecular interactions between adjacent Anthracene, 9-[4-(1-naphthalenyl)butyl]- molecules become significant. These interactions can lead to the formation of intermolecular excimers or other aggregate species, which often exhibit different emission properties compared to the isolated molecule in solution. rsc.org The packing of the molecules in the solid state, which is influenced by the bulky naphthalene and anthracene units and the flexible butyl chain, will determine the nature and extent of these intermolecular interactions. beilstein-journals.org
Research in this area focuses on how the morphology of the nanoaggregates or the deposition conditions of the thin film affect the resulting photophysical properties. For instance, different crystalline polymorphs can exhibit distinct emission colors and quantum yields. nih.gov Understanding these structure-property relationships is crucial for the development of solid-state lighting and display applications. The presence of the butylnaphthalenyl substituent can sterically hinder close packing of the anthracene cores, which may suppress unwanted aggregation-caused quenching that is often observed in unsubstituted anthracene. nih.gov
Comparison of Photophysical Behavior in Different States:
| State | Dominant Interactions | Expected Emission Characteristics |
|---|---|---|
| Dilute Solution | Intramolecular (Energy/Charge Transfer, Exciplex) | Monomer fluorescence (anthracene) and/or broad exciplex emission. |
| Nanoaggregates/Thin Films | Intermolecular (Excimer formation, π-stacking) | Potentially red-shifted excimer emission, dependent on molecular packing. rsc.org |
Incorporating Anthracene, 9-[4-(1-naphthalenyl)butyl]- into micellar systems or polymer matrices provides a way to study its photophysics in a controlled microenvironment. The hydrophobic interior of a micelle can solubilize the nonpolar aromatic parts of the molecule, while the hydrophilic exterior interfaces with the aqueous phase. This confinement can restrict the conformational flexibility of the butyl linker, thereby influencing the intramolecular energy and charge transfer processes.
Similarly, dispersing the molecule in a rigid polymer matrix can "freeze" it in specific conformations, allowing for the study of conformer-specific photophysics. The polarity of the polymer matrix can also be varied to investigate its effect on the stability of potential charge-transfer states. These studies are fundamental to understanding how the local environment can be used to control the photophysical output of a molecule, which is essential for the development of sensors and responsive materials.
Fundamental Contributions to Organic Electronic Material Research (Focus on inherent molecular properties)
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule are key parameters that determine its suitability for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These energy levels are influenced by the electronic properties of both the anthracene and naphthalene units, as well as their relative orientation.
Furthermore, the presence of the flexible butyl linker can impact the charge transport properties in the solid state. The linker can disrupt the π-stacking that is necessary for efficient charge transport, but it can also lead to amorphous film formation, which can be beneficial in certain device architectures. By studying the relationship between the molecular structure of Anthracene, 9-[4-(1-naphthalenyl)butyl]- and its electronic properties, researchers can gain fundamental insights into the design principles for new and improved organic electronic materials.
Understanding Charge Transport and Exciton (B1674681) Migration in Relation to Molecular Structure
The efficiency of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells, is intrinsically linked to the ability of the constituent materials to transport charge and manage excited state energy (excitons). In Anthracene, 9-[4-(1-naphthalenyl)butyl]-, the anthracene and naphthalene moieties can act as both charge carriers and sites for exciton localization.
The flexible butyl linker plays a crucial role in mediating the interaction between the two chromophores. Unlike rigidly linked systems, the alkyl chain allows for a range of conformations, influencing the through-bond and through-space electronic coupling between the anthracene and naphthalene units. Research on similar anthracene-naphthalene dyads linked by flexible -(CH2)n- chains has shown that the rate of intramolecular energy transfer is highly dependent on the chain length. For instance, studies on supersonic jet expansions of naphthalene-(CH2)n-anthracene have revealed that the energy transfer rate can vary by orders of magnitude with changes in 'n'. researchgate.net This is attributed to the conformational flexibility that dictates the average distance and relative orientation of the two chromophores.
Future research will likely focus on precisely quantifying the charge mobility and exciton diffusion length in materials based on Anthracene, 9-[4-(1-naphthalenyl)butyl]-. Understanding how the butyl linker influences the solid-state morphology and the resulting electronic properties is a key challenge that needs to be addressed for optimizing its use in optoelectronic applications.
Elucidation of Molecular Mechanisms for Light-Emitting Processes
The light-emitting properties of Anthracene, 9-[4-(1-naphthalenyl)butyl]- are a direct consequence of the de-excitation pathways available to the molecule after absorbing light. When one of the chromophores is excited, several processes can occur:
Local Emission: The excited chromophore (either anthracene or naphthalene) can relax directly to the ground state by emitting a photon, a process known as fluorescence.
Intramolecular Energy Transfer: Energy can be transferred from the initially excited chromophore to the other. In the case of Anthracene, 9-[4-(1-naphthalenyl)butyl]-, since naphthalene has a higher singlet excited state energy than anthracene, energy transfer from an excited naphthalene to the anthracene moiety is energetically favorable. acs.org This would result in anthracene-like fluorescence.
Exciplex Formation: If the excited molecule adopts a conformation where the anthracene and naphthalene rings are in close proximity and have a suitable relative orientation, an excited-state complex, or exciplex, can form. This exciplex has its own distinct, typically red-shifted and broad, emission spectrum. Studies on systems like (9,10-dicyanoanthracene)-(trimethylene)-(naphthalene) have demonstrated the formation of such intramolecular exciplexes. acs.org
Development of Fluorescent Probes for Mechanistic Chemical Sensing
The sensitivity of the fluorescence properties of Anthracene, 9-[4-(1-naphthalenyl)butyl]- to its local environment makes it a promising candidate for the development of fluorescent chemical sensors.
Principles of Fluorescence Quenching for Investigating Molecular Interactions
Fluorescence quenching is the process by which the fluorescence intensity of a compound is decreased by its interaction with other chemical species, known as quenchers. This phenomenon is a powerful tool for studying molecular interactions. The quenching of anthracene fluorescence by various molecules, including nitroaromatic compounds and indoles, has been well-documented. chalcogen.ronih.gov
There are two primary mechanisms of quenching:
Dynamic (Collisional) Quenching: The quencher collides with the fluorophore in its excited state, leading to non-radiative de-excitation. This process is diffusion-controlled and its efficiency depends on the concentration of the quencher and the viscosity of the medium.
Static Quenching: The quencher and the fluorophore form a non-fluorescent complex in the ground state. An increase in the quencher concentration leads to a higher proportion of these non-emissive complexes.
In some cases, both static and dynamic quenching can occur simultaneously, leading to a non-linear relationship between fluorescence quenching and quencher concentration, as described by a modified Stern-Volmer equation. researchgate.net By analyzing the quenching behavior, valuable information about the nature of the interaction, binding constants, and stoichiometry of the complex can be obtained.
The bichromophoric nature of Anthracene, 9-[4-(1-naphthalenyl)butyl]- offers unique opportunities for quenching-based sensing. A quencher could selectively interact with either the anthracene or the naphthalene moiety, or it could interact with the exciplex, leading to distinct changes in the emission spectrum that could be used for selective detection.
Design Considerations for Environmentally Responsive or Chemically Selective Probes
The design of a fluorescent probe based on Anthracene, 9-[4-(1-naphthalenyl)butyl]- for a specific application requires careful consideration of its molecular structure.
The Spacer: The length and flexibility of the butyl chain are critical. It not only influences the baseline photophysics (i.e., the degree of intramolecular interaction) but also the accessibility of the aromatic units to potential analytes. A shorter or more rigid spacer might hinder the formation of a binding pocket for a target molecule, while a longer, more flexible spacer could allow for a better induced fit. Research on other bichromophoric systems has shown that even small changes in the linker can significantly impact intramolecular reactions. rsc.org
The Recognition Moiety: While the anthracene and naphthalene units themselves can interact with analytes, for enhanced selectivity, a specific recognition moiety could be incorporated into the molecule. This could be a functional group that selectively binds to a particular metal ion or organic molecule. For instance, Schiff base-type compounds are known to be efficient metal chelators and have been used in the construction of fluorescent probes. nih.gov
Environmental Sensitivity: The sensitivity of exciplex emission to the polarity of the microenvironment is a key feature that can be exploited. A probe based on this principle could be used to report on changes in the local polarity of a system, for example, within a biological membrane or a polymer matrix.
By tuning these structural elements, it is possible to design fluorescent probes that are highly sensitive and selective for a wide range of chemical species and environmental parameters.
Conclusion
Summary of Key Research Insights and Fundamental Understanding Gained
Research on bichromophoric systems, where two different light-absorbing units (chromophores) are part of the same molecule, has provided a foundational understanding of intramolecular photophysical processes. For molecules structurally similar to Anthracene (B1667546), 9-[4-(1-naphthalenyl)butyl]-, the key insights are centered around the electronic interactions between the anthracene and naphthalene (B1677914) units.
The flexible butyl chain connecting the two aromatic systems is a critical determinant of their spatial arrangement. This flexibility allows the anthracene and naphthalene rings to adopt various conformations, including a stacked arrangement where the planes of the two aromatic systems are parallel to each other. This proximity is essential for enabling through-space electronic interactions upon photoexcitation.
A significant phenomenon observed in such systems is the formation of intramolecular excimers. An excimer, or "excited dimer," is a short-lived dimeric species formed when an excited-state chromophore interacts with a ground-state chromophore. In the case of Anthracene, 9-[4-(1-naphthalenyl)butyl]-, upon selective excitation of either the anthracene or naphthalene moiety, the excited chromophore can interact with the other ground-state chromophore within the same molecule to form a transient exciplex (excited state complex), which can then lead to a characteristic, broad, and structureless excimer-like fluorescence at a longer wavelength than the emission of the individual chromophores. The efficiency of this excimer formation is highly dependent on the length and flexibility of the alkyl chain linker. Studies on similar systems with varying chain lengths have shown that a three or four-carbon chain often provides the optimal geometry for such intramolecular interactions. rsc.org
Furthermore, the study of related anthracene-naphthalene compounds has revealed the potential for intramolecular energy transfer. Depending on the spectral overlap between the emission of the initially excited chromophore (the donor) and the absorption of the other chromophore (the acceptor), energy can be transferred from one part of the molecule to the other. In the Anthracene, 9-[4-(1-naphthalenyl)butyl]- system, given the photophysical properties of anthracene and naphthalene, energy transfer from the naphthalene moiety (which absorbs at higher energies) to the anthracene moiety is a plausible process.
Identification of Unresolved Questions and Promising Future Research Avenues
The most significant unresolved question is the lack of specific experimental data for Anthracene, 9-[4-(1-naphthalenyl)butyl]-. Future research should focus on the synthesis and detailed characterization of this specific molecule.
Promising future research avenues include:
Synthesis and Structural Characterization: The development of a reliable synthetic route to obtain high-purity Anthracene, 9-[4-(1-naphthalenyl)butyl]- is the first crucial step. Subsequent detailed structural characterization using techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy would provide precise information about its solid-state conformation and solution-state dynamics.
Photophysical Studies: A thorough investigation of the photophysical properties is warranted. This would involve:
Steady-state and time-resolved fluorescence spectroscopy: To definitively identify and quantify intramolecular excimer formation, determine fluorescence quantum yields, and measure excited-state lifetimes.
Transient absorption spectroscopy: To probe the dynamics of the excited states and identify any transient species, such as triplet states or radical ions.
Solvent and temperature dependence studies: To understand how the environment influences the conformational equilibrium and the efficiency of intramolecular processes.
Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations would be invaluable in complementing experimental findings. These theoretical studies can provide insights into the ground and excited-state geometries, electronic structures, and the potential energy surfaces for excimer formation.
Investigation of Chain Length Dependence: Synthesizing a series of homologous compounds with varying alkyl chain lengths (e.g., propyl, pentyl, hexyl) connecting the anthracene and naphthalene units would allow for a systematic study of how the linker length affects the efficiency of intramolecular excimer formation and energy transfer.
Broader Implications for Photochemistry, Supramolecular Chemistry, and Advanced Materials Science
The study of Anthracene, 9-[4-(1-naphthalenyl)butyl]- and related bichromophoric systems has significant implications for several scientific disciplines:
Photochemistry: These molecules serve as excellent model systems for studying fundamental photochemical processes such as intramolecular energy transfer, electron transfer, and excimer/exciplex formation. A deeper understanding of these processes is crucial for designing new photoresponsive materials and systems.
Supramolecular Chemistry: The ability of the anthracene and naphthalene moieties to engage in non-covalent interactions, such as π-π stacking, makes these compounds interesting building blocks for the construction of more complex supramolecular assemblies. The butyl linker can act as a flexible tether, allowing for the controlled self-assembly of these molecules into well-defined nanostructures.
Advanced Materials Science: Bichromophoric molecules exhibiting efficient intramolecular energy transfer and tunable fluorescence are promising candidates for a variety of applications in advanced materials. These include:
Organic Light-Emitting Diodes (OLEDs): The ability to tune the emission color through excimer formation could be exploited in the design of new emissive materials for OLEDs. sigmaaldrich.com
Fluorescent Sensors: The sensitivity of the excimer emission to the local environment (e.g., polarity, viscosity, presence of quenchers) could be harnessed to develop novel fluorescent probes for chemical and biological sensing.
Molecular Photonics and Electronics: The controlled transfer of energy and charge within a single molecule is a key concept in the development of molecular-scale electronic and photonic devices.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols and personal protective equipment (PPE) for handling 9-[4-(1-naphthalenyl)butyl]anthracene in laboratory settings?
- Methodological Answer :
- Handling Precautions : Avoid skin/eye contact and dust formation. Use fume hoods for ventilation and store in dry, light-protected conditions at room temperature .
- PPE :
- Gloves : Inspect gloves before use; employ proper removal techniques to avoid contamination .
- Respiratory Protection : Use P95 (US) or P1 (EU) respirators for particulates; OV/AG/P99 (US) or ABEK-P2 (EU) filters for higher exposure .
- Body Protection : Wear flame-retardant, antistatic chemical suits .
- Emergency Measures : For spills, sweep/vacuum into sealed containers and dispose per regulations .
Q. How can the thermal stability and phase transitions of 9-[4-(1-naphthalenyl)butyl]anthracene be characterized for material science applications?
- Methodological Answer :
- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine glass transition temperature (Tg), melting point (Tm), and decomposition temperature (Td). For example, a structurally similar anthracene derivative exhibited Tg = 131°C, Tm = 274°C, and Td = 367°C .
- Interpretation : High thermal stability (Td > 300°C) suggests suitability for high-temperature processes like OLED fabrication .
Q. What crystallographic tools are recommended for resolving the crystal structure of this compound?
- Methodological Answer :
- Software : SHELX suite (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution). Despite its origins in older computational systems, SHELX remains robust for small-molecule refinement and high-resolution macromolecular data .
- Workflow : Collect X-ray diffraction data, solve phase problem via direct methods (SHELXS), and refine using SHELXL with restraints for disordered moieties .
Advanced Research Questions
Q. How can 9-[4-(1-naphthalenyl)butyl]anthracene be optimized as a host material in blue OLED devices?
- Methodological Answer :
- Device Architecture : Test layered structures (e.g., ITO/HATCN/DBPTPPB/TPN-DBF/host material). A similar anthracene derivative achieved a maximum current efficiency of 5.58 Cd/A and EQE of 4.23% in blue OLEDs .
- Key Parameters :
| Layer Structure | CIE Coordinates | Current Efficiency (Cd/A) | Max EQE (%) |
|---|---|---|---|
| Ag/TBPDA | (0.15, 0.10) | 5.58 | 4.23 |
| ITO/HATCN/... | (0.16, 0.12) | 4.89 | 3.78 |
- Optimization : Adjust hole/electron transport layers (e.g., HATCN for hole injection) to balance charge transport .
Q. What spectroscopic properties make this compound suitable for photoinitiating systems in resin polymerization?
- Methodological Answer :
- Critical Factors :
- Molar Extinction Coefficient (ε) : High ε at UV-vis wavelengths (e.g., ε = 17,527 dm³mol⁻¹cm⁻¹ at 389 nm for ANT-SCH3 derivatives) enhances light absorption .
- Oxidation Potential : Low oxidation potential (e.g., 998 mV for ANT-SCH3) improves electron transfer efficiency .
- Performance Metrics :
| Derivative | λ_max (nm) | ε (dm³mol⁻¹cm⁻¹) | Monomer Conversion (%) |
|---|---|---|---|
| ANT-SCH3 | 389 | 17,527 | 62 |
| ANT-C6H5 | 365 | 11,276 | 60 |
- Design Strategy : Incorporate electron-donating substituents (e.g., –SCH3) to extend absorption into visible light .
Q. How do contradictory hazard classifications across safety data sheets (SDS) impact risk assessment?
- Methodological Answer :
- Case Analysis : Some SDS classify the compound as H302/H315/H319/H335 , while others report "no known hazard" .
- Resolution : Prioritize SDS with GHS-compliant data (e.g., OSHA HCS classifications) and validate with acute toxicity studies (e.g., LD50 >2000 mg/kg for similar anthracenes ).
- Best Practices : Conduct in vitro assays (e.g., Ames test for mutagenicity) to resolve discrepancies .
Data Contradictions and Recommendations
- Thermal Stability vs. Device Performance : While high Tg/Td values suggest thermal robustness , device efficiency may decline at elevated temperatures due to interfacial layer degradation.
- Safety Data : Always cross-reference SDS from reputable suppliers (e.g., Combi-Blocks vs. Indagoo ) and consult updated regulatory guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
